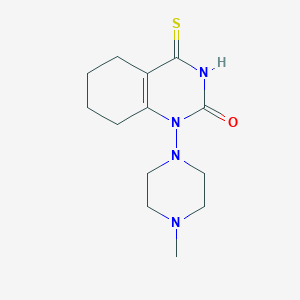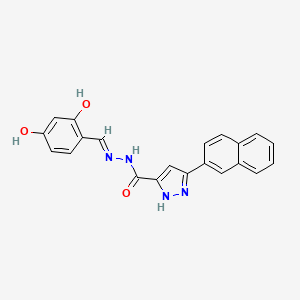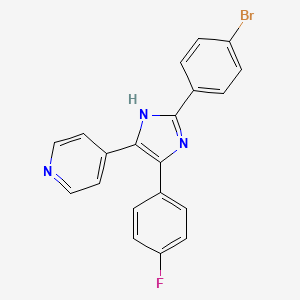
SB-203580 analogue (4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB-203580, also known as 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl) 1H-imidazole, is a specific pyridinyl imidazole inhibitor of p38-MAPK (Mitogen-activated Protein Kinase) signaling pathway . It is a selective inhibitor of p38 MAPK and does not inhibit ERK or JNK .
Synthesis Analysis
The synthesis of SB-203580 involves competitive binding with ATP, with selectivity likely determined by nonconserved regions within or near the ATP binding pocket . It inhibits c-Raf with an IC50 of 2 mM in vitro .Molecular Structure Analysis
The molecular weight of SB-203580 is 377.43 g/mol and its molecular formula is C21H16FN3OS . It is supplied as a lyophilized white powder .Chemical Reactions Analysis
SB-203580 inhibits the activation of MAPKAPK-2 by p38 MAPK and subsequent phosphorylation of HSP27 . It inhibits p38 MAPK catalytic activity by binding to the ATP-binding pocket, but does not inhibit phosphorylation of p38 MAPK by upstream kinases .Physical And Chemical Properties Analysis
SB-203580 is soluble in DMSO at 100mg/ml and EtOH at 10mg/ml . It is supplied as a lyophilized white powder .Aplicaciones Científicas De Investigación
1. Identification of Cellular Targets
An SB-203580 analogue has been utilized to identify cellular targets of protein kinase inhibitors. A study demonstrated the use of an SB-203580 analogue for affinity chromatography, enabling the enrichment and identification of several previously unknown protein kinase targets of SB 203580. This has implications for understanding the action of p38 kinase inhibitors and their development as anti-inflammatory drugs (Godl et al., 2003).
2. Involvement in Cytokine Production
Research has shown that SB-203580 is involved in the production of various cytokines. A study used an SB 203580-resistant form of p38α to demonstrate the requirement of p38 MAPK activity for the production of cytokines like IL-1β, IL-6, IL-10, and TNFα (Guo, Gerl, & Schrader, 2003).
3. Role in Stress Response and Inflammation
Another study found that SB 203580 inhibits a MAP kinase homologue stimulated by cellular stresses and interleukin-1. This inhibitor suppresses the activation of MAPKAP kinase-2 and prevents the phosphorylation of heat shock protein (HSP) 27 in response to stress stimuli, indicating its role in stress response and inflammation (Cuenda et al., 1995).
4. Antiphospholipid Antibody-Mediated Thrombosis
SB 203580 has been studied for its effectiveness in reversing the pathogenic effects of antiphospholipid antibodies, showing significant reductions in several markers of thrombosis and inflammation. This suggests its potential use in therapies for thrombosis in patients with antiphospholipid syndrome (Vega-Ostertag et al., 2007).
5. Modulation of ERK Signaling
SB 203580 has been found to activate members of the ERK cascade in human monocytic THP-1 cells, impacting the signaling pathways involved in various cellular processes (Numazawa et al., 2003).
6. Diabetic Cardiomyopathy
In diabetic cardiomyopathy research, SB 203580 has been investigated for its role in attenuating left ventricular dysfunction by mediating pro-inflammatory cardiac cytokine levels (Westermann et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
SB-203580 has been shown to enhance the growth and self-renewal of mouse embryonic stem (ES) cells and promote long-term maintenance of human naïve ground state pluripotent stem cells . It also promotes proliferation of human endothelial progenitor cells and neonatal and adult rat cardiomyocytes . Future research may focus on these areas and its potential therapeutic applications.
Propiedades
IUPAC Name |
4-[2-(4-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3/c21-16-5-1-15(2-6-16)20-24-18(13-3-7-17(22)8-4-13)19(25-20)14-9-11-23-12-10-14/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECUPUQFBKLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)
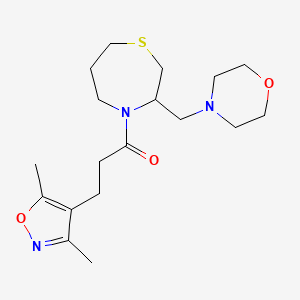
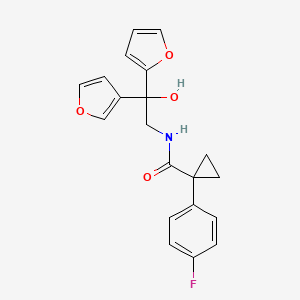
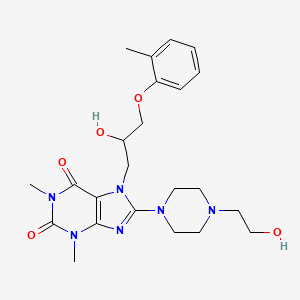
![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)
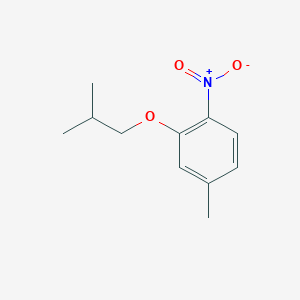
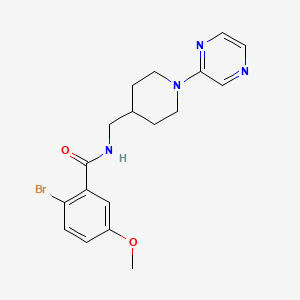
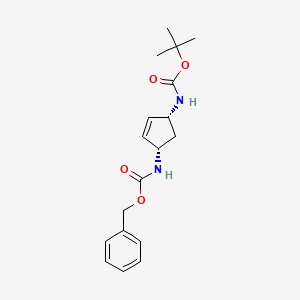
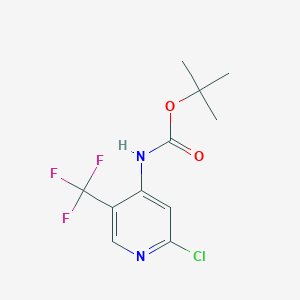
![N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2963948.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)
